2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-5-3-2-4-7(10)8-6-9(8)11;/h2-5,8-9H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURRUQMPTBGYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common synthetic route involves the reaction of 2-methoxyphenylacetonitrile with a cyclopropanating agent such as diazomethane or a similar reagent under controlled conditions . The resulting cyclopropane intermediate is then subjected to reductive amination using an appropriate amine source, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Serotonin Receptor Modulation
Research indicates that 2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride has a strong binding affinity for serotonin receptors, particularly the 5-HT2C receptor. This interaction suggests potential applications in treating mood disorders such as depression and anxiety. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its selectivity and potency as a 5-HT2C agonist over other serotonin receptors like 5-HT2A and 5-HT2B .
Antidepressant Effects
Preliminary studies demonstrate that this compound exhibits antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin pathways, which are critical in mood regulation. In controlled experiments, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups, measured using standard assays such as the forced swim test .
Anxiolytic Properties
In addition to its antidepressant effects, this compound has shown promise as an anxiolytic agent. Studies utilizing the elevated plus maze test indicated that subjects treated with the compound spent more time in open arms, suggesting reduced anxiety levels .
Neuroprotective Potential
Research also highlights the compound's potential neuroprotective effects. It appears to reduce oxidative stress markers in neuronal cell cultures, indicating its ability to protect against neurodegenerative conditions . This property may open avenues for developing treatments for diseases like Alzheimer's or Parkinson's.
Antidepressant Activity
A study published in a peer-reviewed journal demonstrated that rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride significantly reduced depressive behaviors in rodent models. The study utilized various behavioral assays to quantify changes in mood-related behaviors post-treatment .
Anxiolytic Effects
In another investigation focused on anxiety reduction, the compound was tested against control groups using established behavioral models. Results indicated a marked increase in exploratory behavior, suggesting anxiolytic efficacy .
Neuroprotective Mechanisms
Research examining oxidative stress highlighted that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) in neuronal cultures. This finding supports its potential use as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Cyclopropane Amine Derivatives
*Calculated molecular formula based on structural analogs.
Key Findings :
- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound may increase basicity and solubility compared to fluorine (electron-withdrawing) in the 2-fluorophenyl analog .
- Metabolic Stability : Trifluoromethyl-substituted analogs () are often resistant to oxidative metabolism, making them favorable for drug development .
Comparison with Piperazine-Based Derivatives
Table 2: Cyclopropane vs. Piperazine Backbones
Key Findings :
Physicochemical and Spectroscopic Data
- NMR Trends : Cyclopropane protons typically resonate between δ 1.2–2.5 ppm (e.g., compound 30 in : δ 1.86–1.65 ppm for cyclopropane CH₂) . Methoxy groups appear as singlets near δ 3.8 ppm.
- HRMS Validation : Analogs in show <5 ppm error between calculated and observed HRMS values, ensuring structural fidelity .
Biological Activity
2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride, also known as rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, is a synthetic organic compound characterized by its unique cyclopropane structure and methoxyphenyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C10H14ClNO
- Molecular Weight : 201.68 g/mol
- Structure : The compound features a cyclopropane ring attached to a methoxyphenyl group and an amine group, enhancing its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include:
- Neurotransmitter Receptors : It may influence neurotransmission pathways, potentially affecting mood and cognitive functions.
- Enzymatic Activity : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in neurological conditions.
Neurological Effects
Research indicates that this compound could play a role in treating neurological disorders by modulating neurotransmitter systems. For instance, studies have suggested its potential as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders. In vitro assays have demonstrated that derivatives of this compound exhibit significant binding affinity and functional selectivity towards the 5-HT2C receptor, indicating potential antipsychotic properties .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of related cyclopropane derivatives. For example, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth .
Study 1: Antitumor Activity
A study focusing on the synthesis of N-substituted cyclopropylmethylamines demonstrated that specific analogs exhibited significant antitumor activity against hypopharyngeal tumor cells. The most potent compounds showed IC50 values ranging from 12.8 to 365 μM .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride was evaluated for its effects on serotonin receptors. The compound demonstrated selective agonism at the 5-HT2C receptor with an EC50 of approximately 23 nM, suggesting its potential as a therapeutic agent for mood disorders .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, the following table summarizes key findings:
| Compound | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| 2-(2-Methoxyphenyl)cyclopropan-1-amine HCl | Cyclopropane with methoxyphenyl | Antidepressant-like effects | 5-HT2C receptor agonist |
| Similar Cyclopropane Derivative A | Cyclopropane with different substitutions | Antitumor activity | Apoptosis induction |
| Similar Cyclopropane Derivative B | Cyclopropane with halogen substitutions | Neuroprotective effects | Enzyme modulation |
Q & A
Q. What are the optimal synthetic routes for 2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride, and how are intermediates characterized?
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution. A validated method includes:
- Step 1 : Condensation of 2-methoxyphenylacetone with nitroethane under basic conditions to form a ketone intermediate.
- Step 2 : Cyclopropanation using a Sharpless or Simmons-Smith reagent.
- Step 3 : Reduction of the nitro group to an amine (e.g., catalytic hydrogenation or LiAlH4) followed by HCl salt formation .
Intermediates are characterized by 1H/13C NMR (e.g., cyclopropane protons at δ 1.2–2.5 ppm, methoxy at δ ~3.8 ppm) and HRMS to confirm molecular weight .
Q. How is structural purity validated for this compound, and what analytical contradictions may arise?
- Primary methods :
- NMR : Discrepancies in cyclopropane proton splitting patterns may indicate stereoisomer contamination. For example, trans- vs. cis-cyclopropane isomers show distinct coupling constants (J = 4–6 Hz for trans, 8–10 Hz for cis) .
- HPLC : Retention time deviations (>5% area under the curve) suggest impurities from incomplete reduction or side reactions .
- Common pitfalls : Residual solvents (e.g., DCM) in NMR spectra or incorrect HRMS isotopic patterns due to salt adducts .
Advanced Research Questions
Q. What functional selectivity does the cyclopropane moiety confer in serotonin receptor binding studies?
The cyclopropane ring enhances conformational rigidity, favoring interactions with 5-HT2C receptors over 5-HT2A/B subtypes. Key findings:
- Binding assays : Substitution at the cyclopropane (e.g., fluorine at the 5-position) increases 5-HT2C affinity (Ki < 50 nM) but reduces selectivity due to steric clashes with 5-HT2A .
- Methodology : Radioligand displacement assays (e.g., [³H]-mesulergine for 5-HT2C) paired with molecular docking to map hydrophobic pockets .
Q. How do substituent variations on the phenyl ring impact metabolic stability in vitro?
-
Study design : Incubate derivatives with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS.
-
Results :
Substituent Position Half-life (min) Major Metabolite 2-Methoxy (parent) 45 ± 5 O-Demethylation 3-Fluoro 120 ± 10 Glucuronidation
Q. What strategies resolve contradictions in cyclopropane ring stability under acidic conditions?
- Problem : Cyclopropane rings may undergo acid-catalyzed ring-opening (e.g., HCl in methanol at 60°C).
- Solutions :
- Validation : Monitor decomposition by tracking new HPLC peaks at 254 nm over 24 hours .
Methodological Challenges
Q. How are stereochemical outcomes controlled during cyclopropanation?
Q. What advanced techniques quantify trace degradation products in long-term stability studies?
- LC-QTOF-MS : Detects degradation products at 0.1% levels (e.g., cyclopropane ring-opened aldehydes).
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
